2-(2,4-Dimethyl-phenoxy)-propylamine
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Overview
Description
2-(2,4-Dimethyl-phenoxy)-propylamine is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethyl-phenoxy)-propylamine typically involves the reaction of 2,4-dimethylphenol with propylamine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with propylamine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethyl-phenoxy)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, where the methyl groups may be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated phenoxyamines.
Scientific Research Applications
2-(2,4-Dimethyl-phenoxy)-propylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for treating various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethyl-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethyl-phenoxy)-acetic acid
- 2,4-Dimethylphenol
- 2,4-Dimethylphenoxyethanol
Uniqueness
2-(2,4-Dimethyl-phenoxy)-propylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
164721-14-6 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-11(9(2)6-8)13-10(3)7-12/h4-6,10H,7,12H2,1-3H3 |
InChI Key |
SYOVHCBTRVWSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)CN)C |
Origin of Product |
United States |
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